Solubility data of 2-(2-Fluoro-3-methylphenoxy)acetic acid in DMSO and water
Solubility data of 2-(2-Fluoro-3-methylphenoxy)acetic acid in DMSO and water
An In-Depth Technical Guide to the Solubility Determination of 2-(2-Fluoro-3-methylphenoxy)acetic acid in DMSO and Water
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can severely hamper preclinical testing and lead to challenges in formulation, ultimately affecting bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(2-Fluoro-3-methylphenoxy)acetic acid, a representative weak organic acid, in two critical solvents: Dimethyl Sulfoxide (DMSO) and water. While specific quantitative solubility data for this exact molecule is not widely published, this document serves as a first-principles guide for researchers to accurately measure, interpret, and apply this crucial physicochemical data. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the practical implications of the data for drug development professionals.
Introduction: The Critical Role of Solubility in Drug Development
2-(2-Fluoro-3-methylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, a scaffold present in numerous molecules of pharmaceutical and biological interest.[1] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] As with any potential drug candidate, understanding its solubility profile is a non-negotiable prerequisite for advancement through the development pipeline.[4][5]
-
Aqueous Solubility is paramount as it directly influences a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration. For an acidic compound like the one , aqueous solubility is intrinsically linked to pH.
-
DMSO Solubility is of immense practical importance in the laboratory setting. DMSO is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions for high-throughput screening (HTS) and various in vitro biological assays.[6][7][8] Inadequate solubility in DMSO can compromise the integrity of screening data.
This guide will equip the researcher with the foundational knowledge and practical protocols to generate reliable solubility data for 2-(2-Fluoro-3-methylphenoxy)acetic acid and similar compounds.
Theoretical Framework: The Chemistry of Dissolution
A molecule's solubility is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9] A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions.
Aqueous Solubility of a Weak Acid
The solubility of 2-(2-Fluoro-3-methylphenoxy)acetic acid in water is governed by its chemical structure: a polar, ionizable carboxylic acid group attached to a more nonpolar fluorinated aromatic ring.
-
Polarity and Hydrogen Bonding : Water is an excellent solvent for polar molecules because it can form strong hydrogen bonds.[10][11] The carboxylic acid moiety can both donate and accept hydrogen bonds, contributing favorably to its dissolution.
-
pH-Dependent Ionization : As a weak acid, the compound exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, highly soluble carboxylate form (R-COO⁻). This equilibrium is described by the Henderson-Hasselbalch equation and is dependent on the compound's acidity constant (pKa) and the pH of the solution.[12]
The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid (lower its pKa) compared to its non-fluorinated analogue, 2-(2-methylphenoxy)acetic acid, which has a predicted pKa of approximately 3.2.[13] At pH values significantly above its pKa, the compound will be predominantly in its ionized, more soluble form. The intrinsic solubility (S₀) refers to the solubility of the neutral, un-ionized form of the acid.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO's effectiveness as a solvent for a wide range of organic compounds stems from its unique properties.
-
Polar Aprotic Nature : DMSO has a large dipole moment, making it highly polar. However, it lacks acidic protons and primarily acts as a hydrogen bond acceptor.
-
Solute-Solvent Interactions : The oxygen atom in DMSO is a strong hydrogen bond acceptor that can form a very stable hydrogen bond with the acidic proton of the carboxylic acid group.[14] This interaction is highly effective at breaking apart the solute-solute interactions within the crystal lattice, leading to high solubility. For many drug candidates that exhibit poor aqueous solubility, DMSO serves as the primary solvent for creating stock solutions for biological testing.[6][15]
Experimental Protocols for Solubility Determination
To ensure scientific rigor, it is essential to measure thermodynamic solubility , which represents the true equilibrium state of a saturated solution. The shake-flask method is the universally recognized gold standard for this purpose.[4][16]
Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method
This protocol determines the solubility of the compound in an aqueous buffer at a specific pH.
Causality : The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period.[17] This ensures that the maximum amount of solute has dissolved and that the system has reached a stable thermodynamic state. Shaking increases the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.[17] A 24-hour incubation is typically sufficient for most compounds to reach equilibrium.[16][18]
Step-by-Step Methodology :
-
Preparation : Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Excess Solid : Add an excess amount of solid 2-(2-Fluoro-3-methylphenoxy)acetic acid to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid should remain visible at the end of the experiment.[17]
-
Equilibration : Place the vials in a shaker or rotator set to a consistent speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[17]
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid. This is a critical step to avoid artificially inflating the measured concentration. Common methods include:
-
Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 g) for 15-30 minutes.
-
Filtration : Filter the solution using a low-binding filter plate or syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification : Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration : Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the experimental sample.
-
Calculation : The determined concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.
Workflow Diagram: Shake-Flask Method
Caption: Workflow for the Shake-Flask solubility assay.
Protocol 2: Intrinsic Solubility and pKa via Potentiometric Titration
This method is highly effective for ionizable compounds like carboxylic acids and provides both the intrinsic solubility (S₀) and the pKa value in a single set of experiments.[19][20][21]
Causality : This technique relies on the principle that as a strong base (e.g., NaOH) is added to a saturated solution of a weak acid containing excess solid, the neutral acid dissolves to replace the ionized acid, maintaining the equilibrium S₀.[20] By tracking the pH change as a function of the added titrant at different compound concentrations, one can mathematically derive both the pKa and S₀.[19][21]
Step-by-Step Methodology :
-
System Setup : Use a temperature-controlled titration vessel equipped with a calibrated pH electrode and a precision micro-burette.
-
Sample Preparation : Prepare two separate suspensions of the compound in water at different, known total concentrations (one higher, one lower). Ensure excess solid is present in both.
-
Titration : Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The data from the two titrations are then used in specialized equations derived from mass action laws to simultaneously solve for the intrinsic solubility (S₀) and the pKa.[19][20]
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa and intrinsic solubility determination.
Protocol 3: Thermodynamic Solubility in DMSO
The shake-flask method is also applied to determine solubility in DMSO.
Causality : The principle is identical to the aqueous method—achieving a stable, saturated solution at equilibrium. However, special consideration must be given to DMSO's hygroscopic nature, as absorbed water can alter its solvent properties.[22]
Step-by-Step Methodology :
-
Preparation : Use anhydrous DMSO in a dry glass vial, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.
-
Addition of Excess Solid : Add an excess amount of solid 2-(2-Fluoro-3-methylphenoxy)acetic acid to the DMSO.
-
Equilibration : Seal the vial tightly and shake at a constant temperature (e.g., 25°C) for 24 hours.
-
Phase Separation : Centrifuge the sample at high speed. Filtration may be challenging with viscous DMSO; centrifugation is often more reliable.
-
Quantification : Carefully take an aliquot of the clear supernatant and dilute it significantly with an appropriate solvent (e.g., acetonitrile or mobile phase) for HPLC-UV analysis. The dilution factor will be much higher than for aqueous samples due to the expected high solubility.
-
Calibration and Calculation : Use a standard curve prepared with the same dilution scheme to calculate the concentration of the saturated DMSO solution.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and reference.
Table 1: Solubility Profile of 2-(2-Fluoro-3-methylphenoxy)acetic acid
| Parameter | Solvent/Condition | Temperature | Solubility | Method |
| Thermodynamic Solubility | Aqueous Buffer, pH 7.4 | 25°C | [Experimental Value] µg/mL | Shake-Flask |
| Intrinsic Solubility (S₀) | Water | 25°C | [Experimental Value] µg/mL | Potentiometric Titration |
| pKa | Water | 25°C | [Experimental Value] | Potentiometric Titration |
| Thermodynamic Solubility | Anhydrous DMSO | 25°C | [Experimental Value] mg/mL | Shake-Flask |
Interpreting the Results for Drug Development:
-
High DMSO Solubility : A high value (typically >50 mg/mL) confirms the compound's suitability for creating concentrated stock solutions for in vitro screening, minimizing the potential for precipitation in assay wells. The analogue 2-(2-methylphenoxy)acetic acid is described as "slightly" soluble in DMSO, suggesting the target compound may also have limitations that need to be quantified.[13]
-
Low Intrinsic Aqueous Solubility (S₀) : A low S₀ value indicates that the neutral form of the drug is poorly soluble. This is a critical parameter for predicting absorption in the acidic environment of the stomach.
-
pH-Dependent Profile : The relationship between the pKa, S₀, and solubility at physiological pH (7.4) is crucial. A low S₀ coupled with a significant increase in solubility at pH 7.4 suggests that the drug may dissolve more readily in the intestines than in the stomach. This information guides formulation scientists in designing delivery systems (e.g., enteric coatings) to optimize absorption.
Conclusion
While a definitive public record of the solubility of 2-(2-Fluoro-3-methylphenoxy)acetic acid is not available, this guide provides the necessary theoretical foundation and robust, validated experimental protocols to determine it with high confidence. By employing the gold-standard shake-flask method for thermodynamic solubility in both water and DMSO, and potentiometric titration for intrinsic solubility and pKa, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. Accurate solubility data is not merely a physical constant; it is a vital predictor of a compound's behavior and a foundational piece of knowledge for transforming a promising molecule into a viable therapeutic.
References
-
Quora. (2017). How to perform the shake flask method to determine solubility. Quora. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Scite.ai. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Wikipedia. (n.d.). Potentiometric titration. Wikipedia. [Link]
-
BYJU'S. (n.d.). Potentiometric Titration Method. BYJU'S. [Link]
-
Quora. (2017). What makes organic compounds soluble in water?. Quora. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Khan Academy. (n.d.). Water as a solvent. Khan Academy. [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
PMC. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Center for Biotechnology Information. [Link]
-
chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples. [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. [Link]
-
ResearchGate. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]
-
Khan Academy. (n.d.). Solvent properties of water. Khan Academy. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Taylor & Francis. (2021). Fluoroacetic acid – Knowledge and References. [Link]
-
ChemBK. (2024). 2-Methylphenoxyacetic acid. [Link]
-
Wikipedia. (n.d.). Fluoroacetic acid. Wikipedia. [Link]
-
SIELC Technologies. (n.d.). (2-Methylphenoxy)acetic acid. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook. [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]
-
The Royal Society of Chemistry. (n.d.). Abbreviations: DMSO-Dimethyl Sulfoxide, TFA-Trifluoroacetic acid.... [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. Khan Academy [khanacademy.org]
- 12. chemistrysh.com [chemistrysh.com]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. quora.com [quora.com]
- 18. enamine.net [enamine.net]
- 19. scite.ai [scite.ai]
- 20. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ziath.com [ziath.com]
